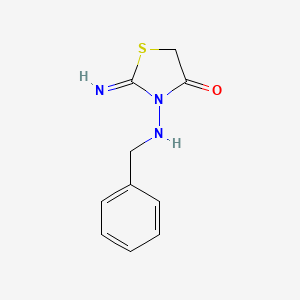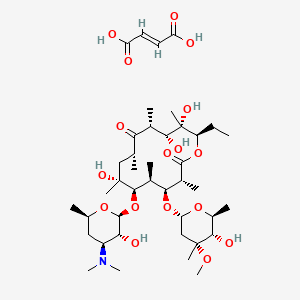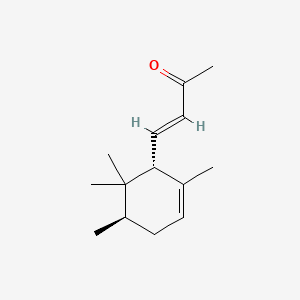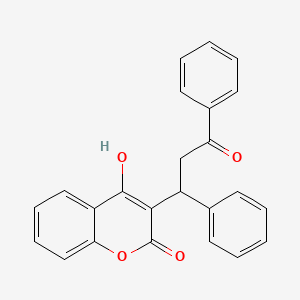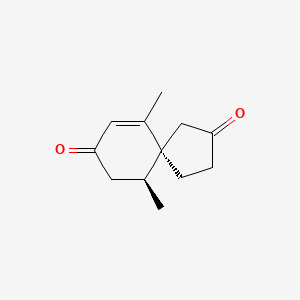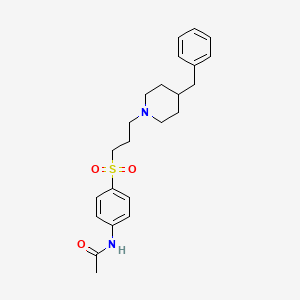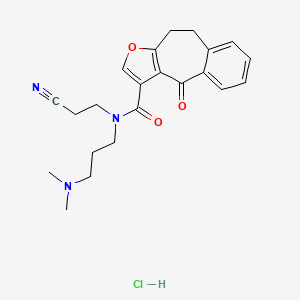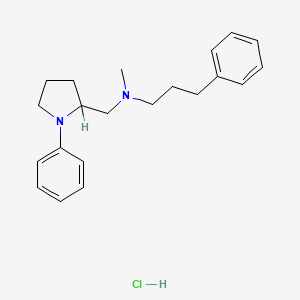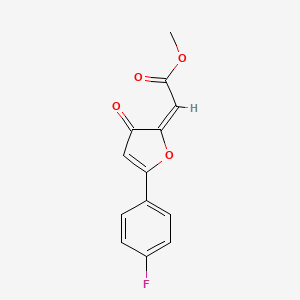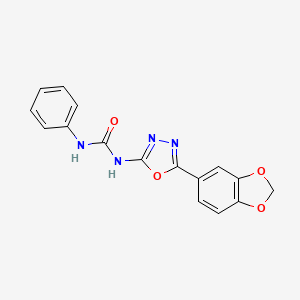
4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, cyclopropylamine, and imidazole. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an active pharmaceutical ingredient (API) in the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and other materials. Its unique chemical properties make it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
- 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-ethyl-
- 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-propyl-
- 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-butyl-
Uniqueness
The uniqueness of 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties may include enhanced stability, specific binding affinities, and unique reactivity patterns, making it valuable for certain applications.
Propiedades
Número CAS |
138801-40-8 |
|---|---|
Fórmula molecular |
C11H14ClN5 |
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
N-cyclopropyl-2-imidazol-1-yl-N-methylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C11H13N5.ClH/c1-15(9-2-3-9)10-4-5-13-11(14-10)16-7-6-12-8-16;/h4-9H,2-3H2,1H3;1H |
Clave InChI |
VCQHGROUBAFGBR-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CC1)C2=NC(=NC=C2)N3C=CN=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


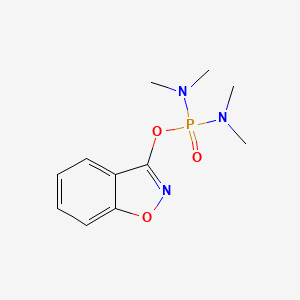
![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)
